molecular formula C6N6O12 B172732 Hexanitrobenzene CAS No. 13232-74-1

Hexanitrobenzene

Cat. No. B172732
CAS RN: 13232-74-1
M. Wt: 348.1 g/mol
InChI Key: BVKZIAODKDJPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanitrobenzene, also known as HNB, is a nitrobenzene compound in which six nitro groups are bonded to all six positions of a central benzene ring . It is a high-density explosive compound with the chemical formula C6N6O12 .


Synthesis Analysis

Hexanitrobenzene is obtained by oxidizing the amine group of pentanitroaniline with hydrogen peroxide in sulfuric acid . During World War II, a method of synthesis of hexanitrobenzene was suggested in Germany. The product was supposed to be manufactured on a semi-industrial scale according to the following scheme: C6H3(NO2)3 → C6H3(NHOH)3 (partial reduction) → C6(NO2)3(NHOH)3 (nitration) → C6(NO2)6 (oxidation) .


Molecular Structure Analysis

The stable conformation of this molecule has the nitro groups rotated out of the plane of the central benzene ring . The molecule adopts a propeller-like conformation in which the nitro groups are rotated about 53° from planar .


Physical And Chemical Properties Analysis

Hexanitrobenzene appears as yellow or brown powdered crystals . It has a molar mass of 348.10 g/mol and a density of 1.985 g/cm³ . Its heat of formation is 17.48 kJ/mol . It has a melting point range of 256 to 264 °C .

Scientific Research Applications

Enhancing Energy and Stability in Explosives

Hexanitrobenzene (HNB) has been a pivotal component in the development of high-energy organic explosives. Its fully nitrated structure represents the energy peak for organic explosives, but it has inherent instability, particularly in moist air. A recent advancement is the creation of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), which surpasses HNB in both energy and stability. TNTNB exhibits a high density and an excellent heat of detonation, making it more effective and stable than HNB (Qi Sun et al., 2022).

Molecular Properties in Explosive Applications

The molecular properties of benzene nitro derivatives like hexanitrobenzene have been extensively studied using semi-empirical MO calculations. These studies have been crucial in understanding the molecular structures, rotational barriers, and heats of formation, which are essential for evaluating the efficiency and performance of explosives. The detonation parameters calculated for hexanitrobenzene show a good agreement with experimental values, highlighting its applicability in the field of explosives (Takehiro Matsunaga et al., 1992).

Detection and Analysis in Environmental Samples

Hexanitrobenzene and its derivatives have been studied for their detection and quantification in environmental samples like water. Improved pretreatment methods in gas chromatography have made the detection of nitrobenzene, a derivative of hexanitrobenzene, more precise and accurate. This is crucial for monitoring the environmental impact of explosive compounds (Dai Bao-chen, 2015).

Ecological Impact of Explosive Compounds

Research on the impacts of explosive compounds, including derivatives of hexanitrobenzene, on vegetation has provided insights into how these substances affect plant physiology and community composition. Understanding these effects is critical for assessing the ecological consequences of explosive residues in the environment (Stephen M. Via & J. Zinnert, 2016).

Safety And Hazards

Hexanitrobenzene is moderately sensitive to light, making it hard to utilize safely . It is not currently used in any production explosives applications, though it is used as a precursor chemical in one method of production of TATB, another explosive . Contact with skin and eyes should be avoided .

Future Directions

Machine learning (ML)-aided discovery is highly desired for energetic materials (EMs), as ML is good at risk and cost reduction . This work decodes hexanitrobenzene (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) as two distinctive energetic nitrobenzene compounds by ML, in combination with theoretical calculations . The ML-aided design and highly efficient synthesis and fabrication combined strategy is expected to accelerate the discovery of new EMs .

properties

IUPAC Name

1,2,3,4,5,6-hexanitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZIAODKDJPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893766
Record name Hexanitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanitrobenzene

CAS RN

13232-74-1
Record name Hexanitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13232-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 2 illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 3 also illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 4 illustrates the reaction between trinitrobenzene sulfonic acid and hydrazine to form hexanitrobenzene, used to detect the concentration of hydrazine in solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanitrobenzene
Reactant of Route 2
Reactant of Route 2
Hexanitrobenzene
Reactant of Route 3
Hexanitrobenzene
Reactant of Route 4
Hexanitrobenzene
Reactant of Route 5
Hexanitrobenzene
Reactant of Route 6
Hexanitrobenzene

Citations

For This Compound
398
Citations
ZA Akopyan, YT Struchkov, VG Dashevskii - Journal of Structural …, 1966 - Springer
… For the next investigation we chose hexanitrobenzene. In this molecule, compiete coplanarity (favorable owing to the conjugation of the nitrogroups with the benzene ring) involves …
Number of citations: 33 link.springer.com
RL Atkins, RA Hollins, WS Wilson - The Journal of Organic …, 1986 - ACS Publications
… to hexanitrobenzene (7) using peroxydisulfuric acid prepared in situ using 98% hydrogen … The reaction of hexanitrobenzene (7) with ammonia in methylene chloride to give TATB (8) …
Number of citations: 43 pubs.acs.org
AT Nielsen, RL Atkins, WP Norris - The Journal of Organic …, 1979 - ACS Publications
… trinitrohenzenesla,b and a tetranitrotoluene.lc Hexanitrobenzene (1) has been prepared by oxidation … Hexanitrobenzene belongsto a small group of substances, Cx(N02)v, for which we …
Number of citations: 49 pubs.acs.org
R Wang, J Liu, X He, W Xie, C Zhang - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
Energetic materials (EMs) are a group of special energy materials, and it is generally full of safety risks and generally costs much to create new EMs. Thus, machine learning (ML)-aided …
Number of citations: 9 pubs.rsc.org
DLJ Clive, SM Menchen - The Journal of Organic Chemistry, 1980 - ACS Publications
… This material, a mixture of pentanitroanilineand hexanitrobenzene, was stirred with CC14 for 19 h and filtered; … No hexanitrobenzene could be isolated from the reaction products. …
Number of citations: 48 pubs.acs.org
AT Nielsen, RL Atkins, WP Norris… - 1980 - apps.dtic.mil
This invention relates to methods for preparing aryl compounds having a multiplicity of nitro groups attached. More specifically, this invention relates to a method for the preparation of …
Number of citations: 2 apps.dtic.mil
ZA Akopyan, YT Struchkov, VG Dashevskii - Zh. Strukt. Khim., 1966
Number of citations: 32
MJ Kamlet - Naval Sur-. face Weapons Center Report NSWC/WOL …, 1976
Number of citations: 5
Z Fu-rong - Chemical Intermediates, 2013
Number of citations: 2
XU Yuan-gang, LI Dong-xue - Journal of Guangzhou Chemical Industry, 2014
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.